2,2',3,3',4,4'-Hexachlorobiphenyl

Aryl hydrocarbon receptor Dioxin-like toxicity CYP1A induction

2,2',3,3',4,4'-Hexachlorobiphenyl (CAS 38380-07-3), commonly designated PCB 128, is a hexachlorinated biphenyl congener belonging to the polychlorinated biphenyl (PCB) class of persistent organic pollutants. As a di-ortho-substituted, non-dioxin-like PCB with chlorine atoms at the 2,2',3,3',4,4' positions, it exhibits distinct physicochemical properties including a melting point of 150.8 °C, vapor pressure of 4.05 × 10⁻⁵ mmHg at 25 °C, and a calculated log Kow of approximately 7.3.

Molecular Formula C12H4Cl6
Molecular Weight 360.9 g/mol
CAS No. 38380-07-3
Cat. No. B050367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,3',4,4'-Hexachlorobiphenyl
CAS38380-07-3
Synonyms2,2’,3,3’,4,4’-Hexachloro-1,1’-biphenyl;  2,3,4,2’,3’,4’-Hexachlorobiphenyl;  CB 128;  PCB 128
Molecular FormulaC12H4Cl6
Molecular Weight360.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H4Cl6/c13-7-3-1-5(9(15)11(7)17)6-2-4-8(14)12(18)10(6)16/h1-4H
InChIKeyBTAGRXWGMYTPBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.70e-10 M
Organic solvents: very soluble
Solubility in water varies because Aroclors are variable mixtures.
In water, 0.080 mg/L at 24 °C

Structure & Identifiers


Interactive Chemical Structure Model





2,2',3,3',4,4'-Hexachlorobiphenyl (PCB 128) Analytical Reference Standard for Congener-Specific Environmental and Toxicological Monitoring


2,2',3,3',4,4'-Hexachlorobiphenyl (CAS 38380-07-3), commonly designated PCB 128, is a hexachlorinated biphenyl congener belonging to the polychlorinated biphenyl (PCB) class of persistent organic pollutants [1]. As a di-ortho-substituted, non-dioxin-like PCB with chlorine atoms at the 2,2',3,3',4,4' positions, it exhibits distinct physicochemical properties including a melting point of 150.8 °C, vapor pressure of 4.05 × 10⁻⁵ mmHg at 25 °C, and a calculated log Kow of approximately 7.3 [2][3]. PCB 128 is present in commercial Aroclor mixtures (particularly Aroclor 1260) and is routinely quantified in environmental, food, and biological matrices as part of regulatory congener-specific monitoring programs [1][4].

Why Substituting PCB 128 with Other Hexachlorobiphenyl Isomers or In-Class Analogs Compromises Analytical Accuracy and Biological Interpretation


Generic substitution of PCB 128 with alternative hexachlorobiphenyl congeners or in-class PCB reference materials is scientifically unsound due to congener-specific differences in chromatographic retention behavior, mass spectrometric fragmentation patterns, and distinct biological activity profiles [1]. PCB 128 co-elutes with PCB 167 on many conventional GC columns, requiring isomer-specific resolution strategies that differ from those needed for PCB 138, 153, or 180 [2]. Critically, PCB 128 exhibits a unique pharmacological identity as a competitive antagonist of the aryl hydrocarbon receptor (AhR), whereas its non-ortho-substituted counterparts (e.g., PCB 126) function as potent full agonists and mono-ortho congeners (e.g., PCB 118) act as partial agonists [3][4]. Substituting PCB 128 with a congener of different ortho-substitution status fundamentally alters the toxicological interpretation of mixture effects, as PCB 128 actively suppresses TCDD- and PCB 126-induced CYP1A induction rather than contributing additively to dioxin-like toxicity [3]. Furthermore, congener-specific bioaccumulation and tissue distribution kinetics—demonstrated in subchronic toxicity studies showing preferential adipose deposition of PCB 128—preclude the use of surrogate calibration standards for accurate residue quantification [5].

Quantitative Differentiation Evidence for 2,2',3,3',4,4'-Hexachlorobiphenyl (PCB 128) Reference Material Selection


PCB 128 Functions as a Competitive AhR Antagonist, Whereas PCB 126 is a Full Agonist and PCB 118 is a Weak Partial Agonist

In PLHC-1 fish hepatoma cells, PCB 128 was definitively characterized as a competitive antagonist of the aryl hydrocarbon receptor (AhR) with no intrinsic efficacy for CYP1A induction, contrasting sharply with non-ortho-substituted PCB 126 (full agonist, high intrinsic efficacy) and mono-ortho-substituted PCB 118 (very weak partial agonist). Binary mixture experiments demonstrated that PCB 128 inhibited the response to TCDD, whereas the combination of TCDD and PCB 126 produced additive CYP1A induction [1]. In rat liver cells, PCB 128 significantly suppressed AhR-dependent luciferase reporter activation with an IC₅₀ value of 3.2 μM, comparable to the suppressive potency of PCB 138 (IC₅₀ = 1.4 μM) and PCB 170 (IC₅₀ = 5.6 μM) [2].

Aryl hydrocarbon receptor Dioxin-like toxicity CYP1A induction Mechanistic toxicology

Chromatographic Resolution of PCB 128 from Co-eluting Congener PCB 167 Requires Isomer-Specific Column Selection and Validation

PCB 128 (2,2',3,3',4,4'-hexachlorobiphenyl) and PCB 167 (2,3',4,4',5,5'-hexachlorobiphenyl) co-elute on numerous conventional GC stationary phases, including widely used 5% phenyl methylpolysiloxane columns (DB-5 type), necessitating specialized column selection or multidimensional GC approaches for unambiguous identification. On a DB-5 column under temperature-programmed conditions, these hexachlorobiphenyl isomers exhibit overlapping retention windows, whereas the OPTIMA 1301 phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane) resolves PCB 128 with a distinct retention time of 35.6 minutes, eluting between PCB 52 (27.5 min) and PCB 153 (43.7 min) under specified conditions [1][2]. The spectral ortho effect—characterized by an elevated M-Cl⁺ fragment ion abundance due to 2,2'-ortho chlorine substitution—provides confirmatory mass spectrometric differentiation when chromatographic resolution is incomplete [3].

GC-ECD Congener-specific analysis Chromatographic separation Environmental monitoring

PCB 128 Demonstrates Dose-Dependent Preferential Adipose Tissue Accumulation Distinct from Lower-Chlorinated Congener Kinetics

In a 13-week subchronic dietary toxicity study in rats, PCB 128 exhibited congener-specific tissue distribution characterized by preferential accumulation in adipose tissue. Residue analysis revealed a dose-dependent accumulation pattern with the highest concentrations consistently detected in fat, followed by liver and kidney [1]. This tissue distribution profile differs from lower-chlorinated PCB congeners, which generally demonstrate reduced adipose sequestration and more rapid hepatic metabolism. The log Kow of 6.74 for PCB 128, measured in controlled Daphnia bioaccumulation studies, is intermediate between PCB 40 (log Kow = 5.66) and PCB 209 (log Kow = 8.18), correlating with its observed moderate-to-high bioaccumulation potential [2].

Toxicokinetics Bioaccumulation Tissue distribution Risk assessment

PCB 128 Inclusion in Standardized Multi-Congener Analytical Methods Enables Cross-Laboratory Data Harmonization for Regulatory Compliance

PCB 128 is a mandated analyte in multiple standardized congener-specific analytical methods for serum, food, and environmental matrices. A validated GC/MS method with solid-phase extraction cleanup for human serum analysis quantitatively includes PCB 128 alongside 24 other congeners, demonstrating that PCB 128 is an essential component of comprehensive PCB exposure assessment panels [1]. In canned cod liver analysis from Poland, PCB 128 was detected among ten priority congeners (including PCBs 77, 126, 169, 60, 105, 118, 156, 138, and 170) at concentrations ranging from 360 to 690 ng/g wet mass, with corresponding TCDD toxic equivalency (TEQ) contributions [2]. Method validation data confirm that reliable quantification of PCB 128 requires certified reference material meeting ISO 17034 specifications with documented uncertainty budgets and metrological traceability to SI/NIST standards [3].

Method validation Regulatory monitoring Quality assurance Interlaboratory comparability

Primary Research and Industrial Applications for 2,2',3,3',4,4'-Hexachlorobiphenyl (PCB 128) Reference Material


Calibration Standard for Congener-Specific PCB Analysis in Environmental Monitoring (EPA Method 1668, EN 1948, ISO 17858)

PCB 128 reference material serves as an essential calibration standard for comprehensive quantitative congener-specific PCB analysis in environmental matrices including soil, sediment, water, and biota. The validated GC-ECD method using relative retention indices demonstrates that accurate peak identification of PCB 128 requires authentic reference material for retention time calibration, particularly given the documented co-elution with PCB 167 on DB-5 columns [1]. On OPTIMA 1301 cyanopropyl phases, PCB 128 elutes at 35.6 minutes, providing a reference retention marker for hexachlorobiphenyl isomer identification [2]. Regulatory compliance under EPA Method 1668 (chlorinated biphenyl congeners in water, soil, sediment, and tissue by HRGC/HRMS) mandates the use of certified reference materials with documented purity and uncertainty for each target congener, including PCB 128.

Mechanistic Toxicology Studies of Non-Dioxin-Like PCB AhR Antagonism and Mixture Effects

PCB 128 is uniquely required as a reference compound for investigations of non-dioxin-like PCB (NDL-PCB) antagonist activity at the aryl hydrocarbon receptor. In PLHC-1 cell assays, PCB 128 functions as a competitive antagonist that inhibits TCDD-induced CYP1A induction, whereas PCB 126 (non-ortho-substituted) acts as a full agonist with additive effects [1]. In rat H4IIE liver cells, PCB 128 suppresses AhR-dependent luciferase activation with an IC₅₀ of 3.2 μM, comparable to other NDL-PCBs (PCB 138 IC₅₀ = 1.4 μM; PCB 170 IC₅₀ = 5.6 μM) [2]. These findings position PCB 128 as a critical tool for studying the non-additive toxicology of environmental PCB mixtures and for validating in vitro bioassay approaches that distinguish dioxin-like from non-dioxin-like PCB contributions.

Toxicokinetic and Bioaccumulation Modeling in Support of Human Health Risk Assessment

PCB 128 reference material enables accurate quantification in toxicokinetic studies where congener-specific tissue distribution kinetics must be established. The 13-week rat subchronic toxicity study provides baseline data showing dose-dependent accumulation of PCB 128 preferentially in adipose tissue, followed by liver and kidney, with a NOAEL of 0.5 ppm (42 μg/kg body weight/day) [1]. The measured log Kow of 6.74 for PCB 128 [2] positions this congener in the moderate-to-high bioaccumulation category, distinct from lower-chlorinated PCBs (e.g., PCB 40 log Kow = 5.66) and higher-chlorinated decachlorobiphenyl (PCB 209 log Kow = 8.18). These congener-specific parameters are essential inputs for physiologically based pharmacokinetic (PBPK) models and human biomonitoring studies assessing cumulative PCB exposure.

Quality Control Material for Food Safety Testing and Dietary Exposure Assessment

PCB 128 is among the priority congeners quantified in food safety monitoring programs, as demonstrated by its detection at 360-690 ng/g wet mass in commercial canned cod liver alongside other coplanar and non-coplanar PCBs [1]. Serum biomonitoring methods that quantitatively include PCB 128 within 25-congener panels [2] support epidemiological investigations of dietary PCB exposure and human body burden. Certified reference material of PCB 128 meeting ISO 17034 specifications with documented metrological traceability is required for method validation, proficiency testing, and production of quality control samples in food testing laboratories operating under ISO/IEC 17025 accreditation [3].

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